Fmoc-His(Trt)-OH-15N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-His(Trt)-OH-15N3 : est un dérivé de l'histidine, un acide aminé, qui est protégé par un groupe fluorenylméthyloxycarbonyle (Fmoc) à l'extrémité amino et un groupe trityle (Trt) à la chaîne latérale de l'imidazole. Le composé est marqué avec trois isotopes d'azote 15 (15N3), ce qui le rend utile pour diverses applications de recherche, en particulier dans le domaine de la synthèse peptidique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Fmoc-His(Trt)-OH-15N3 implique généralement les étapes suivantes :

Protection de l'histidine : Le groupe amino de l'histidine est protégé avec le groupe Fmoc, et la chaîne latérale de l'imidazole est protégée avec le groupe Trt.

Marquage isotopique : Les atomes d'azote de la molécule d'histidine sont remplacés par des isotopes d'azote 15.

Purification : Le composé est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir une grande pureté.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés. Le processus comprend :

Synthèse peptidique en phase solide (SPPS) : Le composé est synthétisé sur un support solide, permettant l'addition efficace d'acides aminés protégés.

Clivage et déprotection : Le peptide synthétisé est clivé du support solide, et les groupes protecteurs sont éliminés en utilisant de l'acide trifluoroacétique (TFA) et des piégeurs pour éviter les réactions secondaires

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : Les groupes protecteurs Fmoc et Trt peuvent être éliminés sélectivement dans des conditions spécifiques, permettant une fonctionnalisation supplémentaire du résidu histidine.

Réactions de couplage : Fmoc-His(Trt)-OH-15N3 peut être couplé avec d'autres acides aminés ou peptides en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Réactifs et conditions courants :

Élimination du Fmoc : La pipéridine est couramment utilisée pour éliminer le groupe Fmoc.

Élimination du Trt : Le TFA est utilisé pour éliminer le groupe Trt, souvent en présence de piégeurs comme le triisopropylsilane (TIS) et l'eau.

Principaux produits formés :

Histidine déprotégée : L'élimination des groupes Fmoc et Trt donne de l'histidine libre.

Chaînes peptidiques : Les réactions de couplage conduisent à la formation de chaînes peptidiques contenant des résidus d'histidine

Applications scientifiques

Chimie : this compound est largement utilisé dans la synthèse des peptides et des protéines, en particulier dans l'étude de la structure et de la fonction des protéines.

Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéines-protéines, car les isotopes d'azote 15 fournissent un moyen pour la spectroscopie de résonance magnétique nucléaire (RMN).

Médecine : this compound est utilisé dans le développement de médicaments et de vaccins à base de peptides, ainsi que dans l'étude des mécanismes des maladies au niveau moléculaire.

Industrie : Le composé est utilisé dans la production de peptides synthétiques à des fins de recherche et thérapeutiques .

Mécanisme d'action

Cibles moléculaires et voies : this compound exerce ses effets en s'incorporant dans les chaînes peptidiques, où il peut interagir avec diverses cibles moléculaires telles que les enzymes et les récepteurs. Les isotopes d'azote 15 permettent une étude détaillée de ces interactions en utilisant la spectroscopie RMN, fournissant des informations sur les voies moléculaires impliquées .

Applications De Recherche Scientifique

Chemistry: Fmoc-His(Trt)-OH-15N3 is widely used in the synthesis of peptides and proteins, particularly in the study of protein structure and function.

Biology: The compound is used in the study of enzyme mechanisms and protein-protein interactions, as the nitrogen-15 isotopes provide a means for nuclear magnetic resonance (NMR) spectroscopy.

Medicine: this compound is utilized in the development of peptide-based drugs and vaccines, as well as in the study of disease mechanisms at the molecular level.

Industry: The compound is employed in the production of synthetic peptides for research and therapeutic purposes .

Mécanisme D'action

Molecular Targets and Pathways: Fmoc-His(Trt)-OH-15N3 exerts its effects by incorporating into peptide chains, where it can interact with various molecular targets such as enzymes and receptors. The nitrogen-15 isotopes allow for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways involved .

Comparaison Avec Des Composés Similaires

Composés similaires :

Fmoc-His(Trt)-OH : Similaire à Fmoc-His(Trt)-OH-15N3 mais sans les isotopes d'azote 15.

Fmoc-His(Boc)-OH : Utilise un groupe tert-butoxycarbonyle (Boc) au lieu du groupe Trt pour la protection de la chaîne latérale.

Fmoc-His(Trt)-OMe : Le groupe carboxyle est méthylé au lieu d'être libre.

Unicité : this compound est unique en raison de la présence d'isotopes d'azote 15, ce qui le rend particulièrement précieux pour les études RMN et d'autres applications nécessitant un marquage isotopique .

Propriétés

Formule moléculaire |

C40H33N3O4 |

|---|---|

Poids moléculaire |

622.7 g/mol |

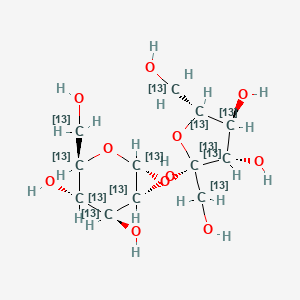

Nom IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1 |

Clé InChI |

XXMYDXUIZKNHDT-SQMNLGFBSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)